
Viridicatumtoxin
Overview
Description
Viridicatumtoxin is a rare tetracycline-type antibiotic that was first isolated from the fungus Penicillium viridicatum. It is known for its unique structure, which includes a geranyl-derived subunit in the form of a spirobicyclic system. This compound has garnered significant interest due to its potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and other drug-resistant pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of viridicatumtoxin involves several key steps, including alkylation, Lewis acid-mediated spirocyclization, and Michael Dieckmann reactions.
Industrial Production Methods: this compound is typically produced through liquid fermentation cultures of Penicillium species. The fungal strain is cultured in a liquid medium containing glucose, yeast extract, peptone, magnesium sulfate, and potassium dihydrogen phosphate. The fermentation process is carried out in a rotary shaker at 28°C for several days, followed by the isolation and purification of the compound .
Chemical Reactions Analysis
Types of Reactions: Viridicatumtoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. Key reactions include the oxidation of specific carbons to introduce hydroxyl groups and the formation of the spirobicyclic system through spirocyclization .
Common Reagents and Conditions:
Oxidation: Enol- and enolate-based oxidations are used to introduce hydroxyl groups at specific carbons.
Reduction: DIBAL-H (Diisobutylaluminum hydride) is used for the reduction of specific intermediates.
Spirocyclization: Lewis acids are employed to facilitate the spirocyclization reaction.
Major Products: The major products formed from these reactions include this compound and its analogues, which have been evaluated for their antibacterial properties .
Scientific Research Applications
Antibacterial Applications
Mechanism of Action:
Viridicatumtoxin exhibits potent antibacterial properties, particularly against Gram-positive bacteria such as vancomycin-resistant Enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA). Research has shown that viridicatumtoxins A and B inhibit undecaprenyl pyrophosphate synthase (UPPS), an essential enzyme in bacterial cell wall synthesis. This interaction disrupts bacterial growth, making this compound a promising candidate for developing new antibiotics in the face of rising antimicrobial resistance .
In Vitro Studies:
- This compound A demonstrated an IC50 value of 1.6 μM against Enterococcus faecalis UPPS, while this compound B showed an IC50 of 58.1 nM .
- Comparative studies revealed that viridicatumtoxins are significantly more effective than traditional antibiotics like tetracycline, which exhibited IC50 values 6 to 12 times higher against the same targets .
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (mg/ml) | Comparison with Tetracycline |
---|---|---|
Staphylococcus aureus | 0.5 | 8-64 times more effective |
MRSA | 0.5 | Similar to vancomycin |
VRE | 40 nM | Highly effective |
Antitumor Activity
This compound has also been investigated for its antitumor properties. In animal models, it has shown potential in inhibiting tumor growth, although the exact mechanisms remain under investigation. The compound's ability to disrupt cellular processes in cancer cells could provide a basis for further development as an anticancer agent .
Structural Insights and Optimization
Recent studies have focused on the structural characteristics of viridicatumtoxins to enhance their efficacy:
- Molecular docking studies indicated that specific amino acid residues in UPPS play critical roles in binding viridicatumtoxins, which could inform future modifications to improve binding affinity and reduce resistance .
- The structural optimization of this compound derivatives is being explored to enhance their antimicrobial activities while minimizing toxicity .
Case Studies
Case Study 1: Efficacy Against MRSA
In a study conducted using murine models, this compound B was found to effectively inhibit the growth of MRSA strains with minimal side effects compared to traditional antibiotics. The study emphasized the potential of this compound as a viable alternative in treating resistant infections .
Case Study 2: Antitumor Potential
Another investigation assessed the antitumor effects of this compound in xenograft models. The results indicated a significant reduction in tumor size with minimal toxicity observed in healthy tissues, suggesting its potential for cancer therapy .
Mechanism of Action
Viridicatumtoxin exerts its antibacterial effects by inhibiting the enzyme undecaprenyl pyrophosphate synthase (UPPS), which is essential for bacterial cell wall synthesis. This inhibition disrupts the synthesis of the bacterial cell wall, leading to cell death. The exact molecular interactions and pathways involved in this inhibition are still being studied, but the compound has shown significant activity against drug-resistant bacterial strains .
Comparison with Similar Compounds
Viridicatumtoxin is structurally similar to other tetracycline antibiotics but is unique due to its fungal origin and the presence of a geranyl-derived spirobicyclic system. Similar compounds include:
This compound A: Another tetracycline-type antibiotic isolated from Penicillium species.
Spirohexaline: A related compound with a similar spirobicyclic system.
Griseofulvin: An antifungal agent produced by Penicillium aethiopicum, which shares some structural similarities with this compound.
This compound’s unique structure and potent antibacterial properties make it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
Viridicatumtoxin is a complex polyketide-isoprenoid compound produced by the fungus Penicillium aethiopicum. It exhibits significant biological activities, particularly as an antibiotic and potential anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
This compound is categorized as a tetracycline-like antibiotic. Its unique structure comprises a tetracyclic carboxamide core, which is similar to that of well-known tetracycline intermediates. The total synthesis of this compound B has been documented, revealing key synthetic strategies such as alkylation and spirocyclization reactions that are crucial for forming its complex structure .
Structure Overview
- Chemical Formula : C₁₈H₁₉N₃O₇
- Molecular Weight : 373.35 g/mol
- Functional Groups : Hydroxy groups, epoxide, and a spirocyclic domain.
Antimicrobial Activity
This compound displays potent antibacterial properties, particularly against Gram-positive bacteria. Studies have shown that it is effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with minimum inhibitory concentrations (MIC) reported as low as 0.25 µg/mL for this compound A .
Unlike traditional tetracyclines that inhibit protein synthesis by binding to the ribosomal 30S subunit, this compound inhibits the enzyme undecaprenyl pyrophosphate (UPP) synthase, crucial for bacterial cell wall biosynthesis. This unique mechanism contributes to its effectiveness against resistant strains of bacteria .
Antitumor Activity
In addition to its antibacterial properties, this compound has shown promising antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting potential applications in cancer therapy .
Case Study: Antitumor Efficacy
- Cell Lines Tested : NCI 60 Cell Line Panel
- Notable Findings : this compound A exhibited significant cytotoxicity against several cancer types, indicating its potential as an anticancer agent.
Structure-Activity Relationships (SAR)
Research into the SAR of this compound has led to the identification of several analogs with enhanced biological activity. For instance, modifications in the hydroxyl groups and spirocyclic structures have been linked to increased potency against resistant bacterial strains .
Table 1: Structure-Activity Relationship Summary
Analog | MIC (µg/mL) | Activity Type |
---|---|---|
This compound A | 0.25 | Antibacterial |
This compound B | 0.5 | Antibacterial |
Modified Analog 1 | 0.1 | Antibacterial |
Modified Analog 2 | 0.3 | Antitumor |
Biosynthetic Pathway
The biosynthesis of this compound involves complex genetic pathways identified through genomic studies. The discovery of specific gene clusters (vrt and gsf) responsible for its production has facilitated further research into optimizing its synthesis and enhancing its therapeutic potential .
Q & A
Basic Research Questions
Q. How is viridicatumtoxin identified and validated in biological samples?
this compound is typically identified using high-performance liquid chromatography (HPLC) with UV-spectral matching and comparison to authenticated standards. Validation involves nuclear magnetic resonance (NMR) spectroscopy to confirm chemical shifts against published data and cytotoxicity assays (e.g., LC50 values in leukemia cell lines) . For example, its identity was confirmed via retention time alignment, UV spectra, and ¹H-NMR shifts matching literature values in a study targeting chronic lymphocytic leukemia (CLL) cells .
Q. What experimental models are used to evaluate this compound’s cytotoxicity and mechanisms?
Cytotoxicity is assessed using cell viability assays (e.g., MTT or resazurin-based methods) in cancer cell lines such as CLL and stromal cells. Median lethal concentration (LC50) values (0.7–3.5 nM in CLL cells) are calculated to quantify potency. However, non-specific activity against both cancerous and non-cancerous cells necessitates counter-screening in healthy cell lines to assess selectivity .
Q. Which analytical techniques ensure the purity and structural integrity of synthesized this compound?
Purity is validated via HPLC with diode-array detection, while structural integrity is confirmed through ¹H/¹³C-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, recrystallization of intermediates (e.g., spiropentacycle (6S,15R)-4) from hexanes/CH2Cl2 achieved >99:1 enantiomeric ratio (er), and X-ray analysis resolved absolute configurations .
Advanced Research Questions
Q. What are the key challenges in achieving enantioselective total synthesis of this compound B?
The synthesis requires asymmetric alkylation of anthrones and Lewis acid-mediated spirocyclization to construct the EF spirojunction. Challenges include stereochemical control at hindered quaternary centers (e.g., C15) and oxidation of sensitive intermediates (e.g., C4a hydroxylation). Catalytic asymmetric methods (e.g., using PTC15) achieve high diastereoselectivity (95:5 dr) and enantiopurity (>99:1 er) in gram-scale reactions .
Q. How have structural revisions of this compound B impacted its bioactivity studies?
Initial misassignment of the epoxy hemiacetal motif led to synthetic efforts targeting incorrect intermediates. Revised structural elucidation via X-ray crystallography of derivatives (e.g., p-bromobenzoyl analogue (−)-11) confirmed the spirocyclic core and guided the synthesis of bioactive analogues. This revision enabled accurate structure-activity relationship (SAR) studies .
Q. How do researchers resolve contradictions in this compound’s reported bioactivity data?
Discrepancies arise from non-specific cytotoxicity (e.g., activity against CLL and stromal cells) versus pathogen-selective antibacterial effects. Researchers address this by:
- Conducting dose-response assays across multiple cell types.
- Validating target engagement (e.g., binding assays for bacterial topoisomerases).
- Comparing analogue libraries to isolate structural motifs responsible for specificity .
Q. What methodologies are employed to study structure-activity relationships (SAR) in this compound analogues?
SAR studies involve:
- Synthetic modifications : Altering hydroxylation patterns (e.g., C4a, C12a) and spirojunction stereochemistry.
- Biological testing : Screening against Gram-positive/-negative bacteria (e.g., Staphylococcus aureus, E. coli) and drug-resistant strains.
- Data analysis : Correlating MIC (minimum inhibitory concentration) values with structural features to identify pharmacophores .
Q. How do in vitro and in vivo activity discrepancies guide this compound’s therapeutic potential?
While in vitro studies show nanomolar cytotoxicity, poor pharmacokinetics (e.g., solubility, metabolic stability) may limit in vivo efficacy. Researchers address this by:
- Developing prodrug strategies (e.g., esterification of hydroxyl groups).
- Conducting ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling.
- Using murine infection models to evaluate efficacy and toxicity .
Methodological Recommendations
- For structural elucidation, combine X-ray crystallography with advanced NMR techniques (e.g., NOESY for stereochemistry) .
- Use orthogonal assays (e.g., bacterial growth inhibition + mammalian cytotoxicity) to differentiate non-specific vs. target-specific effects .
- Adopt retrosynthetic planning to deconstruct complex scaffolds into modular intermediates (e.g., allylic bromides, quinone monoketals) .
Properties
IUPAC Name |
(3'S,4'S,6S,9'S)-3',4',8',9',12',14'-hexahydroxy-16'-methoxy-1,5,5-trimethyl-6',10'-dioxospiro[cyclohexene-6,18'-pentacyclo[11.6.1.02,11.04,9.017,20]icosa-1(20),2(11),7,12,14,16-hexaene]-7'-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO10/c1-11-6-5-7-27(2,3)28(11)9-12-16-18(13(32)8-15(41-4)21(16)28)22(34)20-17(12)23(35)29(39)10-14(33)19(26(31)38)24(36)30(29,40)25(20)37/h6,8,23,32,34-36,39-40H,5,7,9-10H2,1-4H3,(H2,31,38)/t23-,28-,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSQKFOXORBCCC-WBWZXODPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(C12CC3=C4C2=C(C=C(C4=C(C5=C3C(C6(CC(=O)C(=C(C6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCCC([C@@]12CC3=C4C2=C(C=C(C4=C(C5=C3[C@@H]([C@]6(CC(=O)C(=C([C@]6(C5=O)O)O)C(=O)N)O)O)O)O)OC)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893991 | |
Record name | Viridicatumtoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20893991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39277-41-3 | |
Record name | Viridicatumtoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039277413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Viridicatumtoxin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159628 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Viridicatumtoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20893991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VIRIDICATUMTOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8N62PLU21 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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